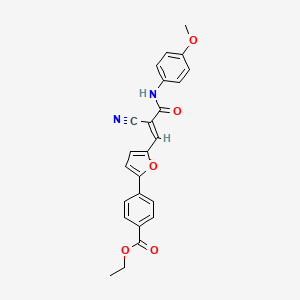![molecular formula C8H8N4O5 B2504123 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone CAS No. 927912-25-2](/img/structure/B2504123.png)
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone, is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (cytosine, thymine, and uracil). The hydroxyethyl group attached to the pyrimidine ring suggests potential for increased solubility and possible interactions with biological molecules.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions. For instance, 2-amino-4H-pyran-3-carbonitriles, which are precursors to pyrimidine rings, can be synthesized from benzaldehydes, malononitrile, and ethyl acetoacetate. These compounds can then be converted into pyrimidine rings through ring-closing reactions using acetic anhydride and sulfuric acid as a catalyst . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as NMR, MS, and IR spectra, along with elemental analysis . The presence of substituents on the pyrimidine ring can significantly affect the molecule's properties and interactions. For example, the introduction of haloethyl groups has been shown to form hydrogen-bonded chains in related compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation and cyclization. The alkylation of the lactam NH bond on the pyrimidine ring can be achieved using propargylic bromide in the presence of potassium carbonate . Additionally, the click chemistry approach can be used to introduce 1H-1,2,3-triazoles to the pyrimidine ring, which can significantly alter the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, reactivity, and biological activity. For instance, the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings have been shown to affect the antibacterial properties of these compounds . The configuration and conformation of the substituents, such as the hydroxyethyl group, can also influence the overall properties of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone and its derivatives demonstrate a wide array of synthesis methods, revealing the chemical's versatility in different conditions. For instance, Dabiri et al. (2007) and Bazgir et al. (2008) discuss efficient synthesis approaches under microwave-assisted conditions, highlighting a swift and direct procedure that contributes to the formation of pyrimido[4,5-d]pyrimidine derivatives. Meanwhile, Tu et al. (2008) explored the synthesis of related compounds under ultrasound irradiation without a catalyst, showcasing a method that offers higher yields, lower costs, and a more convenient procedure compared to traditional methodologies (Dabiri et al., 2007) (Bazgir et al., 2008) (Tu et al., 2008).
Chemical Reactivity and Derivatives Formation
The compound exhibits a propensity to form a variety of derivatives through reactions with different chemical entities. Hirota et al. (1985) and Granik et al. (1982) discuss the reactivity of certain precursors leading to the formation of pyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8-tetrone and related compounds. These reactions underline the structural adaptability and reactivity of the chemical, paving the way for a broad spectrum of potential applications and derivative formations (Hirota et al., 1985) (Granik et al., 1982).
Biological Applications and Antimicrobial Properties
Antimicrobial Activity
Cieplik et al. (2008) and Abu-Melha (2014) highlight the compound's potential in the realm of antimicrobial activity. The derivatives of this compound have been synthesized and tested against various bacterial strains, exhibiting promising results. The studies indicate that the structural features, especially the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents, significantly contribute to the antibacterial properties of the derivatives (Cieplik et al., 2008) (Abu-Melha, 2014).
Bioactivity and Potential as a Universal Base
Kataoka et al. (2005) explored the compound's bioactivity, particularly its potential as a universal base in DNA and RNA structures. The unique keto-enol tautomeric forms of its derivatives make them suitable for forming base pairs with all natural bases, indicating its significant potential in biochemical and pharmaceutical applications (Kataoka et al., 2005).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that pyrimido[4,5-d]pyrimidine analogs, which this compound is a part of, have significant biological applications
Mode of Action
It is known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms play a role in the biological applications of pyrimido[4,5-d]pyrimidine analogs
Biochemical Pathways
As a pyrimido[4,5-d]pyrimidine analog, it is likely to have an impact on several biological pathways . More research is needed to identify these pathways and their downstream effects.
Result of Action
Pyrimido[4,5-d]pyrimidine analogs are known to have significant biological applications , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c13-2-1-12-4-3(6(15)11-8(12)17)5(14)10-7(16)9-4/h13H,1-2H2,(H,11,15,17)(H2,9,10,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTUXPJCBIINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=C(C(=O)NC(=O)N2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927912-25-2 |
Source


|
| Record name | 1-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,5,7-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)
![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)
![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)
